1-(3-Bromobenzyl)piperidin-4-ol
Overview
Description
1-(3-Bromobenzyl)piperidin-4-ol is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It features a piperidine ring substituted with a 3-bromobenzyl group and a hydroxyl group at the 4-position
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromobenzyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound acts as a CCR5 antagonist . It interacts with the CCR5 receptor, blocking its function and preventing HIV-1 entry into cells . The compound contains one basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound affects the HIV-1 entry pathway . This prevents cells from becoming infected with macrophagetropic (R5) HIV-1 strains in vitro . The downstream effects of this blockade include resistance to R5-tropic HIV-1 infection and slower progression to AIDS .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of HIV-1 entry into cells . By antagonizing the CCR5 receptor, the compound prevents cells from becoming infected with R5-tropic HIV-1 strains .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-(3-Bromobenzyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with 3-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the compound in a highly pure form suitable for further applications .
Chemical Reactions Analysis
1-(3-Bromobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Bromobenzyl)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential biological activity.
Biological Studies: Researchers use this compound to study the structure-activity relationships of piperidine derivatives and their potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Bromobenzyl)piperidin-4-ol can be compared to other piperidine derivatives, such as:
1-(4-Fluorobenzyl)piperidin-4-ol: This compound has a fluorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-(3,4-Dichlorobenzyl)piperidin-4-ol:
1-(4-Bromobenzyl)piperidin-4-ol: Similar to this compound but with the bromine atom in a different position, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDHELORMIYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184921-06-0 | |
Record name | 1-(3-bromobenzyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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